molecular formula C25H28N2O4 B6067717 1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one

1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one

Cat. No.: B6067717
M. Wt: 420.5 g/mol
InChI Key: XWOQIVPUXDYFMR-UHFFFAOYSA-N
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Description

1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Properties

IUPAC Name

1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c28-23-9-5-15-26(23)17-14-24(29)27-16-4-6-20(18-27)25(30)19-10-12-22(13-11-19)31-21-7-2-1-3-8-21/h1-3,7-8,10-13,20H,4-6,9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOQIVPUXDYFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidin-1-yl Intermediate: The initial step involves the reaction of 4-phenoxybenzoyl chloride with piperidine to form the piperidin-1-yl intermediate.

    Addition of the Propyl Chain: The piperidin-1-yl intermediate is then reacted with 3-bromopropanoyl chloride to introduce the propyl chain, resulting in the formation of 3-(4-phenoxybenzoyl)piperidin-1-yl]propyl intermediate.

    Cyclization to Form Pyrrolidin-2-one: The final step involves the cyclization of the intermediate with succinic anhydride under basic conditions to form the pyrrolidin-2-one core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one is unique due to its specific structural features, such as the phenoxybenzoyl moiety and the propyl chain, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.

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